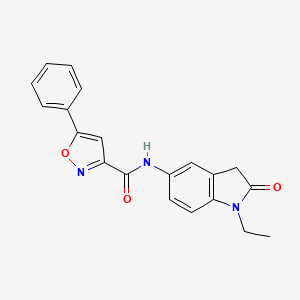
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure combining an indolin-2-one moiety with a phenyl-substituted isoxazole ring, which contributes to its diverse reactivity and biological activity.
Preparation Methods
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common synthetic route includes the following steps:
Formation of Indolin-2-one: : The indolin-2-one core can be synthesized through the cyclization of an amino-substituted aniline derivative with a suitable keto compound.
Ethyl Esterification: : The indolin-2-one core is then ethylated to introduce the ethyl group at the 1-position.
Coupling with Phenylisoxazole-3-carboxamide: : The final step involves the coupling of the ethylated indolin-2-one with phenylisoxazole-3-carboxamide under appropriate reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: : Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: : Substitution reactions can introduce different substituents at various positions on the indolin-2-one or phenylisoxazole rings.
Common reagents used in these reactions include oxidizing agents like KMnO4 (potassium permanganate) and reducing agents like LiAlH4 (lithium aluminium hydride). The major products formed from these reactions are typically derivatives with altered functional groups, which can further be used in various applications.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: : Research has explored its use in developing new therapeutic agents for various diseases.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of tumor growth or modulation of microbial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
Indolin-2-one derivatives: : These compounds share the indolin-2-one core but differ in their substituents and functional groups.
Phenylisoxazole derivatives: : These compounds feature the phenylisoxazole ring but may have different substituents or attached groups.
The uniqueness of this compound lies in its specific combination of the indolin-2-one and phenylisoxazole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-2-23-17-9-8-15(10-14(17)11-19(23)24)21-20(25)16-12-18(26-22-16)13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQYTYONADPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
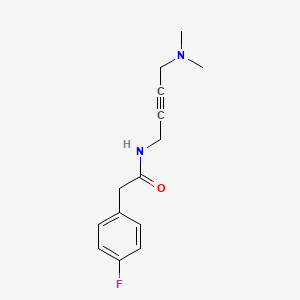
![N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2796143.png)
![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)
![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)

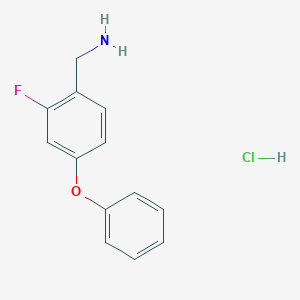
![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)
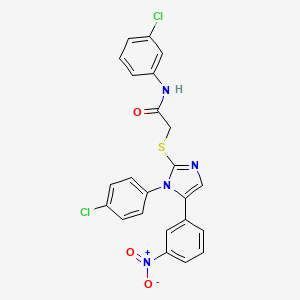

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B2796154.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)
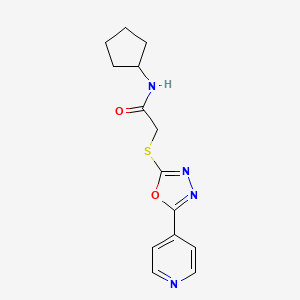
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2796164.png)
